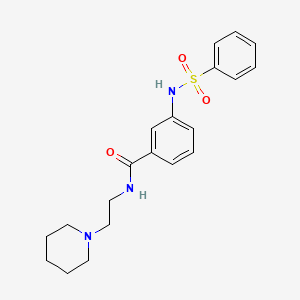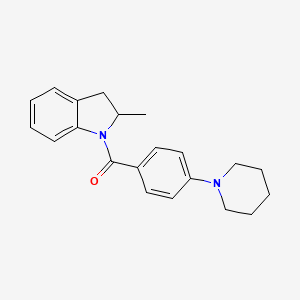
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide, also known as BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSA is a sulfonamide-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is not fully understood. However, it is believed that 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide exerts its effects by binding to specific targets in cells. In cancer cells, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to inhibit the aggregation of beta-amyloid peptides by binding to them.
Biochemical and Physiological Effects:
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of histone deacetylases. In Alzheimer's disease, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to inhibit the aggregation of beta-amyloid peptides. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has also been shown to have anti-inflammatory effects and to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the degradation of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is also stable under various conditions, which makes it suitable for long-term storage. However, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is also relatively expensive, which limits its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide. In the field of medicinal chemistry, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could be further optimized to improve its anticancer and Alzheimer's disease properties. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could also be studied for its potential applications in other diseases, such as Parkinson's disease and Huntington's disease. In addition, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could be further studied for its anti-inflammatory and acetylcholinesterase inhibitory effects. Finally, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could be studied for its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has shown promising results as an anticancer agent and as a potential treatment for Alzheimer's disease. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide exerts its effects by binding to specific targets in cells, although its mechanism of action is not fully understood. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide, including the optimization of its properties and the study of its potential applications in other fields.
Méthodes De Synthèse
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide can be synthesized using various methods. One of the most common methods is the reaction between 3-aminobenzoic acid and piperidine in the presence of thionyl chloride, followed by the reaction with benzene sulfonamide. Another method involves the reaction between 3-(chlorosulfonyl)benzoic acid and piperidine, followed by the reaction with 2-(piperidin-1-yl)ethanamine. These methods have been optimized to obtain high yields of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide.
Applications De Recherche Scientifique
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has shown promising results as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(21-12-15-23-13-5-2-6-14-23)17-8-7-9-18(16-17)22-27(25,26)19-10-3-1-4-11-19/h1,3-4,7-11,16,22H,2,5-6,12-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKPZHBLWDEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)

(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)
![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)


![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)
![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)
